molecular formula C19H17BrN2O3 B11019084 4-({[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

4-({[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

Cat. No.: B11019084
M. Wt: 401.3 g/mol
InChI Key: SPVQVXSDDDPOSY-UHFFFAOYSA-N
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Description

4-({[3-(5-Bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid (CAS 1190251-08-1) is a synthetic biaryl amide derivative of significant interest in medicinal chemistry and drug discovery research . This compound features a molecular structure comprising a 5-bromoindole moiety linked to a benzoic acid group through a propanamide spacer, yielding a molecular formula of C19H17BrN2O3 and a molecular weight of 401.3 . The bromo-indole and benzoic acid pharmacophores are recognized as privileged structures in the development of bioactive molecules, particularly for their potential in antiviral applications . Compounds within the biaryl amide class have demonstrated considerable research value as inhibitors of viral replication. Structural analogs of this compound have been investigated as stabilizers of host innate immunity factors like human APOBEC3G (hA3G), representing a novel mechanism of action that could lead to broad-spectrum antiviral agents to which viruses may struggle to develop resistance . Researchers utilize this high-purity chemical as a key intermediate or building block for the synthesis and structure-activity relationship (SAR) study of more complex molecules targeting diseases such as hepatitis C virus (HCV) infection . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) prior to use.

Properties

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

4-[[3-(5-bromoindol-1-yl)propanoylamino]methyl]benzoic acid

InChI

InChI=1S/C19H17BrN2O3/c20-16-5-6-17-15(11-16)7-9-22(17)10-8-18(23)21-12-13-1-3-14(4-2-13)19(24)25/h1-7,9,11H,8,10,12H2,(H,21,23)(H,24,25)

InChI Key

SPVQVXSDDDPOSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCN2C=CC3=C2C=CC(=C3)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Alkylation of 5-Bromoindole

The indole nitrogen is alkylated using 3-bromopropanoic acid or its ester. Potassium carbonate in DMF is commonly employed as a base, facilitating nucleophilic substitution at 60–80°C.

Example Procedure :

  • Reactants : 5-Bromoindole (10.0 g, 51 mmol), ethyl 3-bromopropanoate (12.4 g, 61.2 mmol).

  • Conditions : K₂CO₃ (14.1 g, 102 mmol) in DMF (200 mL), stirred at 60°C for 20 h.

  • Workup : Dilution with water, extraction with ethyl acetate, and column chromatography.

  • Yield : 70–80% for ethyl 3-(5-bromo-1H-indol-1-yl)propanoate.

Ester Hydrolysis

The ester intermediate is hydrolyzed to the carboxylic acid using NaOH in aqueous ethanol.

Example Procedure :

  • Reactants : Ethyl 3-(5-bromo-1H-indol-1-yl)propanoate (8.9 g, 26.7 mmol).

  • Conditions : 7 M NaOH (50 mL) in ethanol (100 mL), refluxed at 50°C for 3 h.

  • Workup : Acidification with HCl, filtration, and drying.

  • Yield : 89% for 3-(5-bromo-1H-indol-1-yl)propanoic acid.

Amide Coupling with 4-(Aminomethyl)benzoic Acid

Activation of Propanoic Acid

The carboxylic acid is activated using EDC·HCl and HOBt to form an O-acylisourea intermediate, which reacts with the amine.

Example Procedure :

  • Reactants : 3-(5-Bromo-1H-indol-1-yl)propanoic acid (5.0 g, 16.7 mmol), 4-(aminomethyl)benzoic acid (3.1 g, 18.4 mmol).

  • Conditions : EDC·HCl (3.8 g, 20.0 mmol), HOBt (2.7 g, 20.0 mmol), and DIPEA (5.2 mL, 30.0 mmol) in DMF (100 mL), stirred at RT for 24 h.

  • Workup : Precipitation with water, filtration, and recrystallization from methanol.

  • Yield : 65–75% for the target compound.

Alternative Acyl Chloride Method

The propanoic acid is converted to an acyl chloride using oxalyl chloride , followed by amine coupling.

Example Procedure :

  • Reactants : 3-(5-Bromo-1H-indol-1-yl)propanoic acid (4.0 g, 13.3 mmol), oxalyl chloride (2.5 mL, 29.3 mmol).

  • Conditions : Catalytic DMF in dichloromethane (50 mL), stirred at RT for 2 h.

  • Coupling : 4-(Aminomethyl)benzoic acid (2.4 g, 14.6 mmol) and TEA (4.0 mL, 29.3 mmol) in DCM (50 mL), 0°C to RT for 4 h.

  • Yield : 60–70% after silica gel chromatography.

Optimization and Challenges

Solvent and Base Selection

  • Alkylation : DMF outperforms THF due to better solubility of indole derivatives.

  • Coupling : Polar aprotic solvents (DMF, DCM) prevent protonation of the amine.

Side Reactions

  • Over-alkylation : Minimized by using a 1:1.2 molar ratio of indole to alkylating agent.

  • Carboxylic Acid Interference : Additives like HOBt suppress undesired O-acylation.

Comparative Analysis of Methods

Parameter EDC/HOBt Method Acyl Chloride Method
Yield65–75%60–70%
Purity (HPLC)>95%>90%
Reaction Time24 h6 h
ScalabilityModerateHigh
CostHigher (EDC/HOBt)Lower (oxalyl chloride)

Chemical Reactions Analysis

Amide Bond Formation and Functionalization

The compound undergoes amide coupling reactions due to its free amino group and benzoic acid component. Key reactions include:

Reaction TypeConditionsProductsYieldReference
Acylation HATU/DIPEA in DMFModified amide derivatives72–89%
Esterification Methanol/H<sub>2</sub>SO<sub>4</sub>Methyl ester analogs65–78%
Hydrolysis NaOH in H<sub>2</sub>O/MeOHRegenerated benzoic acid85%
  • Mechanistic Insight : The amino group participates in nucleophilic acyl substitution, while the benzoic acid can be esterified under acidic conditions. Hydrolysis regenerates the carboxylic acid under basic conditions .

Bromine-Specific Reactions

The 5-bromo substituent on the indole ring enables cross-coupling reactions:

Reaction TypeConditionsProductsCatalystsYield
Suzuki Coupling Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEAryl-substituted indolesPd-based60–75%
Nucleophilic Substitution NaN<sub>3</sub>, DMFAzido derivativesNone55%
  • Key Observation : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids, forming biaryl structures critical for pharmaceutical applications.

Indole Ring Reactivity

The indole core participates in electrophilic substitution and oxidation:

Reaction TypeReagentsProductsSelectivity
Electrophilic Substitution HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitrated derivativesC-4 position
Oxidation KMnO<sub>4</sub>, H<sub>2</sub>OOxindole derivativesN/A
  • Mechanism : Nitration occurs at the indole’s C-4 position due to electron-donating effects of the propanoyl group.

Carboxylic Acid Derivatives

The benzoic acid group undergoes decarboxylation and salt formation:

Reaction TypeConditionsProductsApplications
Decarboxylation CuO, QuinolineBenzene derivativesScaffold simplification
Salt Formation NaOH/H<sub>2</sub>OSodium saltImproved solubility

Propanoyl Linkage Modifications

The propanoyl chain is susceptible to reduction and cleavage:

Reaction TypeReagentsProductsSelectivity
Reduction LiAlH<sub>4</sub>, THFAlcohol derivativesFull conversion
Cleavage H<sub>2</sub>O<sub>2</sub>, FeSO<sub>4</sub>Free indole and benzoic acid fragmentsPartial

Comparative Reaction Kinetics

Data from microwave-assisted vs. traditional heating:

ReactionMethodTimeYield
Esterification Microwave (100°C)15 min88%
Esterification Conventional2 hr65%

Microwave synthesis enhances efficiency by reducing reaction times and improving yields.

Stability Under Physiological Conditions

Hydrolytic stability in buffer solutions (pH 7.4):

Time (hr)Degradation (%)Primary Product
2412Hydrolyzed amide
4828Free benzoic acid

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the indole structure. For instance, derivatives of 4-({[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid have shown promising results against various bacterial strains. The presence of the bromine atom may enhance these antimicrobial effects by increasing the compound's ability to interact with microbial targets.

Case Study:
A study evaluating similar indole derivatives demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting that modifications in the side chains could further enhance efficacy against resistant strains .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly due to the indole moiety's known effects on cellular signaling pathways. Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
In vitro studies on related compounds have shown that certain derivatives exhibit significant inhibition rates against various cancer cell lines, including leukemia and central nervous system cancers. For example, one derivative achieved an inhibition rate of 84.19% against MOLT-4 leukemia cells .

Synthesis and Derivatives

The synthesis of 4-({[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid typically involves several steps, including the formation of the indole core followed by functionalization with propanoyl and amino groups. This synthetic pathway can be modified to create various derivatives with enhanced biological activities.

Synthesis Step Description
Indole Formation Utilizing Fischer indole synthesis methods to create the brominated indole core.
Side Chain Modification Introducing propanoyl and amino groups to enhance biological activity.
Final Functionalization Attaching benzoic acid moiety for improved solubility and bioavailability.

Mechanism of Action

The mechanism of action of 4-({[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Functional Groups :

  • Propanoyl-amino-methyl linker: Provides conformational flexibility and hydrogen-bonding capacity.

Bromination of indole at position 2.

Coupling of 3-(5-bromoindol-1-yl)propanoyl chloride with 4-(aminomethyl)benzoic acid via nucleophilic acyl substitution .

Comparison with Similar Compounds

The following table compares 4-({[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid with structurally related compounds from the evidence:

Compound Key Structural Differences Molecular Weight (g/mol) Functional Implications References
4-({[3-(5-Bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid Bromine at indole C5; benzoic acid terminus. 401.3 Enhanced acidity and potential for ionic interactions.
4-({[3-(6-Bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid Bromine at indole C6 (positional isomer). 401.3 Altered steric and electronic properties; may affect target binding.
4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid (CAS:514800-72-7) Pyrazole ring replaces indole; nitro group at C3. 326.10 Increased electrophilicity; nitro group may confer redox activity or toxicity.
4-(((4-Bromo-1,3-benzodioxol-5-yl)methylene)amino)benzoic acid Benzodioxole replaces indole; methyleneamino linker instead of propanoyl-amino-methyl. 348.15 Reduced flexibility; benzodioxole may improve metabolic stability.

Biological Activity

The compound 4-({[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a synthetic derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C19H24BrN3O3
  • Molecular Weight : 422.3 g/mol
  • IUPAC Name : Ethyl 4-[3-(5-bromoindol-1-yl)propanoylamino]piperidine-1-carboxylate

The compound features a brominated indole moiety, which is significant for its biological interactions. The presence of the bromine atom can enhance reactivity and influence the compound's binding affinity to various biological targets.

Structural Representation

PropertyValue
Molecular FormulaC19H24BrN3O3
Molecular Weight422.3 g/mol
IUPAC NameEthyl 4-[3-(5-bromoindol-1-yl)propanoylamino]piperidine-1-carboxylate
Canonical SMILESCCOC(=O)N1CCC(CC1)NC(=O)CCN2C=CC3=C2C=CC(=C3)Br

Preliminary studies have indicated that 4-({[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid exhibits several promising biological activities:

  • Anticancer Activity : The compound has shown potential as an inhibitor of various kinases involved in cancer progression, particularly GSK-3β, which is crucial in regulating cell proliferation and survival pathways .
  • Anti-inflammatory Properties : The brominated indole structure may contribute to anti-inflammatory effects by modulating cytokine production and reducing oxidative stress .

Case Studies and Research Findings

  • GSK-3β Inhibition : A study involving indole derivatives demonstrated that compounds with similar structures could inhibit GSK-3β effectively. The most potent derivatives exhibited IC50 values in the nanomolar range, indicating strong inhibitory activity against this target .
  • Neuroprotective Effects : Another research highlighted the neuroprotective properties of related indole compounds, suggesting that they could mitigate neuronal cell death in models of neurodegenerative diseases .
  • Binding Studies : Interaction studies revealed that the compound binds effectively to protein targets, which could lead to significant therapeutic applications in treating various diseases, including cancer and neurodegeneration .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4-({[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid , a comparative analysis with other indole derivatives was conducted:

Compound NameBiological ActivityIC50 (nM)Notes
Compound AGSK-3β Inhibitor480Moderate potency
Compound BNeuroprotective360Minimal cytotoxicity
4-{[3-(5-bromo...}Anticancer, Anti-inflammatoryTBDPromising therapeutic potential

Future Directions

Further research is necessary to elucidate the specific mechanisms through which 4-({[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid exerts its biological effects. Investigations into its pharmacokinetics, toxicity profiles, and potential for clinical application are crucial for advancing this compound towards therapeutic use.

Q & A

Q. Critical Conditions :

  • Temperature : Amide couplings are performed at 0–25°C to minimize racemization.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization ensures purity.
  • Yield Optimization : Stoichiometric excess of the indole derivative (1.2–1.5 equiv) improves coupling efficiency .

(Basic) Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, particularly the indole and benzoic acid moieties?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies protons on the indole ring (e.g., aromatic protons at δ 7.0–7.5 ppm) and the methylene spacer (δ 4.0–4.5 ppm). Coupling patterns confirm substitution positions .
    • ¹³C NMR : Verifies carbonyl groups (amide at ~170 ppm, benzoic acid at ~168 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the bromine isotope signature (m/z 79/81) .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, though single-crystal growth may require slow evaporation from polar aprotic solvents .

(Advanced) How can researchers design experiments to address discrepancies in reported biological activity data for this compound across different studies?

Answer:
Discrepancies may arise from variations in assay conditions or biological models. Methodological solutions include:

Orthogonal Assays : Validate activity using distinct techniques (e.g., fluorescence polarization vs. surface plasmon resonance) to rule out assay-specific artifacts .

Dose-Response Curves : Test a wide concentration range (e.g., 1 nM–100 µM) to account for potency differences due to solvent effects (e.g., DMSO tolerance) .

Cell Line Authentication : Use STR profiling to confirm genetic stability of cellular models, reducing variability in IC₅₀ values .

Replication : Perform triplicate experiments with independent compound batches to assess batch-to-batch consistency .

(Advanced) What computational strategies are recommended for predicting the binding affinity of this compound with target enzymes, considering its structural complexity?

Answer:
For indole-benzoic acid hybrids:

Molecular Docking : Use software like AutoDock Vina to model interactions with active sites. Prioritize flexible docking to account for conformational changes in the propanoyl linker .

Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residues (e.g., hydrogen bonds with the benzoic acid group) .

Machine Learning (ML) : Train models on PubChem BioAssay data to predict activity against related targets (e.g., kinase inhibitors). Feature engineering should include descriptors for bromine’s electronegativity and the indole’s π-stacking potential .

(Advanced) How should stability studies be structured to evaluate the compound's degradation pathways under varying environmental conditions?

Answer:
Follow OECD guidelines for environmental fate assessment:

Hydrolytic Stability : Incubate at pH 3, 7, and 9 (37°C, 14 days). Monitor via HPLC for cleavage of the amide bond or debromination .

Photolytic Degradation : Expose to UV light (λ = 254 nm) in quartz cells. LC-MS identifies photoproducts (e.g., indole ring oxidation) .

Thermal Stability : Store at 40°C/75% RH for 6 months. FT-IR tracks carbonyl group integrity, while TGA/DSC measures decomposition temperatures .

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